3-Amino-5,7-dichloroquinoline Dihydrochloride
Overview
Description
3-Amino-5,7-dichloroquinoline dihydrochloride is a chemical compound with the empirical formula C9H6Cl2N2 · 2HCl and a molecular weight of 285.99 . This compound is known for its unique structure, which includes two chlorine atoms and an amino group attached to a quinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-5,7-dichloroquinoline dihydrochloride typically involves the following steps :
Starting Material: The synthesis begins with 2,4-diaminoquinoline.
Chlorination: The 2,4-diaminoquinoline is reacted with hexachloroacetone to produce 3-Amino-7-chloroquinoline.
Final Product: The 3-Amino-7-chloroquinoline is then reacted with hydrochloric acid to yield this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5,7-dichloroquinoline dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can modify the functional groups on the quinoline ring.
Scientific Research Applications
3-Amino-5,7-dichloroquinoline dihydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5,7-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Amino-7,8-dichloroquinoline
- 4-Amino-6,8-dichloroquinoline
- 4-Amino-7-chloroquinoline
- 4-Amino-8-chloroquinoline
Comparison: 3-Amino-5,7-dichloroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous for certain studies.
Biological Activity
3-Amino-5,7-dichloroquinoline dihydrochloride is a compound of significant interest in pharmacology, particularly for its antimalarial properties. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 285.99 g/mol. Its structure includes a quinoline backbone, which is essential for its biological activity. The presence of amino and dichloro substituents enhances its reactivity and interaction with biological targets.
The primary mechanism by which this compound exhibits antimalarial activity involves interference with the metabolic processes of malaria parasites, particularly Plasmodium falciparum . The compound is believed to inhibit heme polymerization, a crucial process for the survival of the parasite. This action leads to the accumulation of toxic heme within the parasite, ultimately resulting in cell death .
Antimalarial Efficacy
Research has demonstrated that this compound exhibits significant antimalarial activity against various strains of P. falciparum . In vitro studies have shown that it can effectively inhibit the growth of both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. The compound's potency is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the parasite's growth.
Table 1: Antimalarial Activity of this compound
The selectivity index (SI), which compares the activity against resistant strains to sensitive strains, provides insights into its potential as a therapeutic agent. For instance, the selectivity index for chloroquine is approximately 10, while newer derivatives have shown SI values ranging from 0.68 to 4.43, indicating promising leads for drug development .
Additional Biological Activities
Beyond its antimalarial properties, there are indications that this compound may exhibit other biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, although these areas require further investigation .
Case Studies and Research Findings
Several studies have focused on optimizing the structure and enhancing the efficacy of quinoline derivatives:
- Optimization Studies : A systematic variation of side chains in related compounds has yielded derivatives with improved potency against resistant strains of malaria .
- In Vivo Studies : Research involving animal models has demonstrated that certain derivatives maintain high levels of efficacy in vivo, suggesting that modifications to the chemical structure can lead to enhanced therapeutic profiles .
- Combination Therapies : Investigations into combination therapies involving this compound have shown that it can synergistically enhance the effectiveness of existing antimalarial treatments .
Properties
IUPAC Name |
5,7-dichloroquinolin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIGHXFAKDMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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